4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole
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Overview
Description
4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole is a heterocyclic compound that features both nitro and pyrazole functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of nitro groups in its structure makes it a versatile intermediate for further chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole typically involves the reaction of 3-nitrobenzyl chloride with 4-nitropyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Nucleophiles for Substitution: Amines, thiols.
Oxidizing Agents: Various oxidizing agents depending on the desired product.
Major Products Formed
Reduction: Formation of 4-amino-1-[(3-aminophenyl)methyl]-1H-pyrazole.
Substitution: Formation of substituted pyrazole derivatives depending on the nucleophile used.
Oxidation: Formation of nitroso derivatives or other oxidized products.
Scientific Research Applications
4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme activities or as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole: Similar structure but with different positioning of nitro groups.
4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole: Another isomer with similar properties but different reactivity due to the position of the nitro group.
Uniqueness
This compound is unique due to its specific arrangement of nitro groups and the pyrazole ring, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
4-nitro-1-[(3-nitrophenyl)methyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4/c15-13(16)9-3-1-2-8(4-9)6-12-7-10(5-11-12)14(17)18/h1-5,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUMIVISOHAEHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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